4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solid-State Photochemistry
The compound 2,4-dimethyl-2-(thiophen-3-yl)-4-(thiophen-3-yl-S,S-dioxo)pentan-3-one, closely related to the requested compound, demonstrates notable behavior in solid-state photochemistry. When exposed to UV-vis irradiation, it undergoes a 2 + 2 photocycloaddition rather than the anticipated photodecarbonylation. This reaction retains some crystalline order and has been verified through detailed X-ray powder diffraction analyses (Resendiz et al., 2008).
Synthesis of Complex Molecules
A study on the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1 H -pyrrol-1-yl)benzoates illustrates the potential of similar compounds in forming complex molecular structures. This process involves reactions with potassium 4-aminobenzoate and maleic anhydride, leading to the formation of novel benzoate derivatives (Kolyamshin et al., 2021).
Organic Photovoltaic Applications
Compounds with a similar molecular structure have been used in the development of organic photovoltaic cells. For instance, oligophenylenevinylenes (OPVs) derivatives, containing 5,5-dimethyl[1,3]dioxan-2-yl groups, were synthesized and tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Organocatalysis in Chemical Reactions
In the field of organocatalysis, similar compounds like 2,2-dimethyl-1,3-dioxan-5-one have been used in the asymmetric Michael addition to nitroalkenes. This process affords polyfunctional nitro ketones, highlighting the versatility of these compounds in synthetic organic chemistry (Enders & Chow, 2006).
Crystallography and Structural Analysis
The crystal structures of related compounds, such as azolylmethanes, have been studied to understand their conformation and potential applications in fungicidal agents. These studies provide insights into the molecular and crystal structures, influencing their chemical properties and applications (Anderson et al., 1984).
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-12(16-22-10-17(2,3)11-23-16)4-9-15(19)13-5-7-14(8-6-13)18(20)21/h5-8,12,16H,4,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWZEMOHMZRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696469 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-36-2 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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